Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 760989-61-5
Cat. No.: VC0112982
Molecular Formula: C16H24BNO6
Molecular Weight: 337.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 760989-61-5 |
|---|---|
| Molecular Formula | C16H24BNO6 |
| Molecular Weight | 337.179 |
| IUPAC Name | methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) |
| Standard InChI Key | LXEKQIJNNOTVSC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C |
Introduction
Chemical Identity and Structural Properties
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C16H24BNO6 and a molecular weight of 337.179 g/mol. The compound is identified by CAS number 760989-61-5 and can be characterized by its unique chemical structure that incorporates multiple functional groups including an acetamido group, a methyl ester, and a boronic acid moiety protected by a pinacol ester.
The compound's structure features a benzoate backbone with strategic functionalization that enables its utility in various chemical transformations. The acetamido group at the 2-position provides an electron-donating effect and potential for hydrogen bonding interactions, while the boronic ester functionality at the 4-position serves as a reactive handle for cross-coupling reactions. This structural arrangement creates a versatile synthetic building block that can participate in various chemical transformations.
Structural Identifiers
The precise chemical structure of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be represented using various chemical notation systems, which facilitate its unambiguous identification in chemical databases and literature. The compound can be represented by the following structural identifiers:
| Identifier Type | Chemical Representation |
|---|---|
| IUPAC Name | methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) |
| Standard InChIKey | LXEKQIJNNOTVSC-UHFFFAOYSA-N |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C |
These structural identifiers provide a standardized way to represent the compound's chemical structure in databases and literature, facilitating precise identification and information retrieval for research purposes.
Synthetic Applications
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves primarily as a valuable building block in organic synthesis, with particular importance in cross-coupling reactions. The boronic ester functionality makes this compound especially useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Cross-Coupling Reactions
The primary utility of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate lies in its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic ester and various organohalides or pseudohalides, enabling the construction of complex molecular architectures.
The boronic ester moiety in this compound serves as a protected form of the corresponding boronic acid, providing enhanced stability while maintaining reactivity under the appropriate conditions. During a typical Suzuki-Miyaura coupling reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The strategic positioning of the boronic ester at the 4-position of the benzoate ring allows for selective functionalization at this position.
Role in Pharmaceutical and Materials Research
The structural features of Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate make it particularly valuable as a precursor for synthesizing more complex molecules with potential applications in pharmaceutical and materials science research. The presence of multiple functional groups allows for diverse chemical transformations beyond cross-coupling reactions, providing versatility in synthetic design.
In pharmaceutical research, compounds derived from Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate may contribute to the development of novel therapeutic agents. The acetamido group offers potential for hydrogen bonding interactions with biological targets, while the methyl ester function provides a handle for further modifications to tune pharmacological properties.
Research Methodology and Stock Solution Preparation
For research applications involving Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, proper preparation of stock solutions is essential to ensure accurate results and reproducibility. The compound is typically solubilized in appropriate organic solvents, with DMSO often serving as a primary solvent due to its ability to dissolve a wide range of organic compounds.
When preparing stock solutions for in vivo studies or other research applications, the compound may be formulated using DMSO as a primary solvent, followed by the addition of other solvents such as PEG300 and Tween 80 to enhance solubility and stability. This approach allows for the creation of stable formulations suitable for various experimental protocols.
The following table outlines recommended approaches for preparing research solutions containing Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:
| Application Type | Primary Solvent | Secondary Solvents | Concentration Range |
|---|---|---|---|
| In vitro studies | DMSO | Not typically required | 1-10 mM |
| In vivo formulations | DMSO | PEG300, Tween 80 | Dependent on specific application |
| Coupling reactions | THF, Dioxane, Toluene | Water (as co-solvent) | Dependent on reaction conditions |
This information provides guidance for researchers working with Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in various experimental contexts.
Structural Comparison with Related Compounds
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate belongs to a broader class of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as pinacol boronic esters. Several related compounds share structural similarities, including:
-
Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1147351-76-5)
-
Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate (CAS: 150033-80-0)
While these compounds share the presence of both a methyl ester and a pinacol boronic ester group, they differ in the specific substitution patterns and additional functional groups . These structural variations lead to differences in reactivity, physical properties, and potential applications in synthetic chemistry.
The presence of the acetamido group at the 2-position distinguishes Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate from its structural relatives, potentially influencing its reactivity in cross-coupling reactions and other synthetic transformations. This structural characteristic may provide unique opportunities for selective functionalization in complex molecule synthesis.
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